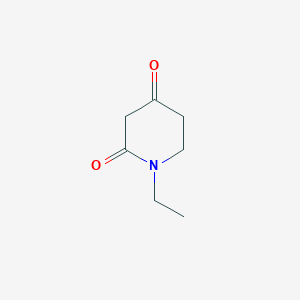

1-Ethylpiperidin-2,4-dion

Übersicht

Beschreibung

1-Ethylpiperidine-2,4-dione is a chemical compound that is part of a broader class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom. The ethyl group attached to the nitrogen atom distinguishes 1-ethylpiperidine-2,4-dione from other piperidine derivatives. Although the provided papers do not directly discuss 1-ethylpiperidine-2,4-dione, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 1-ethylpiperidine-2,4-dione.

Synthesis Analysis

The synthesis of related piperazine diones has been reported, such as the synthesis of a 1,4-piperazine-2,5-dione derivative from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, which was achieved in 23% yield over six steps . This process involved crystallization techniques that produced polymorphic crystalline forms. Although this synthesis does not directly pertain to 1-ethylpiperidine-2,4-dione, it suggests that similar multi-step synthetic routes could be employed for its synthesis, potentially involving the functionalization of ethylamine or related precursors.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for polymorphism as indicated by the different crystalline forms of the synthesized 1,4-piperazine-2,5-dione . The presence of polymorphism suggests that 1-ethylpiperidine-2,4-dione could also exhibit different solid-state structures, which would influence its physical properties and reactivity. The structural analysis of a related compound, 3-[1-(ethylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, revealed the existence of a keto-enamine tautomer in the solid state, with resonance effects leading to bond length averaging and planarity of the molecule . This information could be relevant to the tautomeric forms and resonance stabilization of 1-ethylpiperidine-2,4-dione.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can vary widely depending on the substituents and the chemical environment. For instance, unsaturated piperidines such as 3-vinylpiperidines have been shown to participate in Diels-Alder reactions, leading to the formation of complex cyclic structures . This suggests that 1-ethylpiperidine-2,4-dione could also engage in cycloaddition reactions, depending on the presence of reactive double bonds and the reaction conditions. Additionally, the influence of substituents on the reactivity of piperidine derivatives has been demonstrated, with hydrophobic substituents at the 3-position of pyrrolidine-2,5-dione being preferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The polymorphism observed in piperazine diones suggests that 1-ethylpiperidine-2,4-dione could also exhibit variable physical properties depending on its crystalline form . The strong intramolecular hydrogen bond observed in the crystal structure of a related compound indicates that similar intramolecular interactions could affect the melting point, solubility, and stability of 1-ethylpiperidine-2,4-dione . The receptor affinity studies of arylpiperazine derivatives of amides with N-acylated amino acids suggest that the length and nature of the alkyl chain can significantly impact the biological activity of these compounds , which could be relevant for the pharmacological properties of 1-ethylpiperidine-2,4-dione.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -synthese

Piperidine, einschließlich 1-Ethylpiperidin-2,4-dion, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Antikrebsanwendungen

Piperidinderivate, einschließlich this compound, werden auf verschiedene Weise als Antikrebsmittel eingesetzt . Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo antiproliferative und antimetastatische Wirkungen auf verschiedene Krebsarten .

Antiviren-Anwendungen

Piperidinderivate haben sich als potenzielle antivirale Mittel erwiesen . Die spezifischen Mechanismen und die Wirksamkeit von this compound in dieser Anwendung erfordern weitere Untersuchungen.

Antimalaria-Anwendungen

Piperidinderivate werden auch auf ihr Potenzial als Antimalaria-Mittel untersucht . Weitere Studien wären erforderlich, um die Wirksamkeit von this compound in diesem Zusammenhang zu bestimmen.

Antimikrobielle und antifungale Anwendungen

Piperidinderivate wurden als antimikrobielle und antifungale Mittel eingesetzt . Die spezifische Wirksamkeit von this compound in diesen Anwendungen würde weitere Untersuchungen erfordern.

Antihypertensive und entzündungshemmende Anwendungen

Piperidinderivate werden als antihypertensive und entzündungshemmende Mittel eingesetzt . Weitere Forschungsarbeiten wären erforderlich, um die spezifische Wirksamkeit von this compound in diesen Anwendungen zu bestimmen.

Safety and Hazards

The safety data sheet for 1-Ethylpiperidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include avoiding direct contact with the substance, ensuring sufficient ventilation of the area, not handling in a confined space, and avoiding the formation or spread of dust in the air .

Zukünftige Richtungen

Piperidine derivatives, including 1-Ethylpiperidine-2,4-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Piperidine derivatives, to which 1-ethylpiperidine-2,4-dione belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

It is known that piperidine derivatives can affect various biochemical pathways, leading to a wide range of pharmacological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological and pharmacological activities .

Eigenschaften

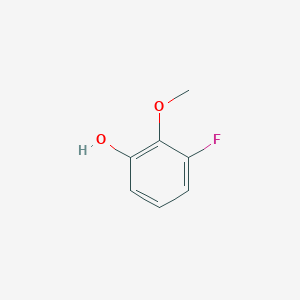

IUPAC Name |

1-ethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKSRFISPYBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)